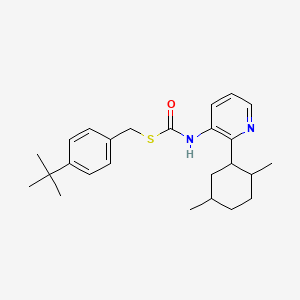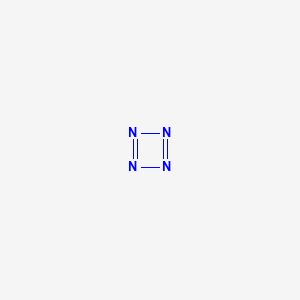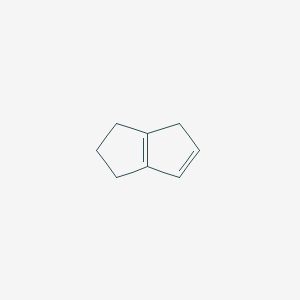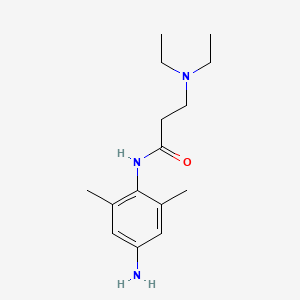
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate is an organic compound with a complex structure. This compound is part of the octahydronaphthalene family, characterized by its bicyclic structure. The presence of an acetate group and a ketone functional group makes it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the octahydronaphthalene core. This is followed by the introduction of the methyl group at the 8a position and the ketone group at the 3 position through selective oxidation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring. The subsequent functionalization steps are carried out using robust catalysts and reagents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate: Unique due to its specific stereochemistry and functional groups.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl propionate: Similar structure but with a propionate group instead of an acetate group.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl butyrate: Similar structure but with a butyrate group.
Eigenschaften
CAS-Nummer |
36375-74-3 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
[(4aS,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalen-4a-yl] acetate |
InChI |
InChI=1S/C13H20O3/c1-10(14)16-13-7-4-3-6-12(13,2)8-5-11(15)9-13/h3-9H2,1-2H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
HVJLIPDVHKBZLL-STQMWFEESA-N |
Isomerische SMILES |
CC(=O)O[C@]12CCCC[C@]1(CCC(=O)C2)C |
Kanonische SMILES |
CC(=O)OC12CCCCC1(CCC(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


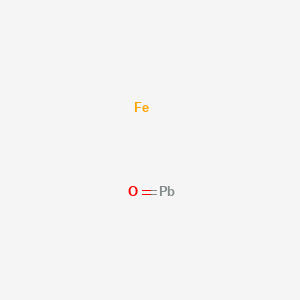
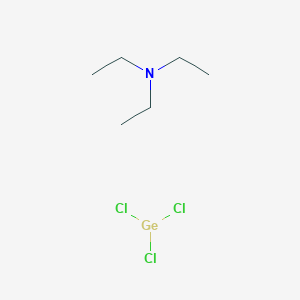
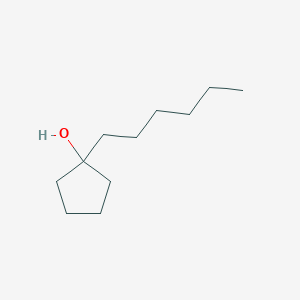
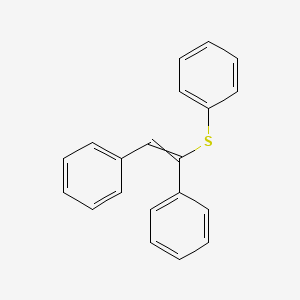
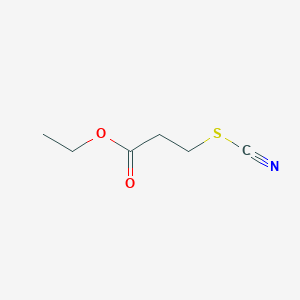


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)

